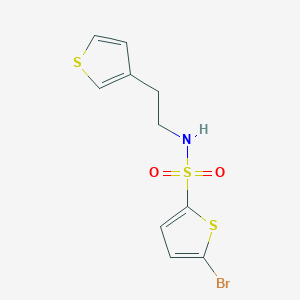

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Description

5-Bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The N-substituent is a 2-(thiophen-3-yl)ethyl group, introducing a secondary thiophene moiety via an ethyl linker. This structure combines electron-withdrawing (sulfonamide, bromine) and electron-donating (thiophene) features, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves alkylation of 5-bromothiophene-2-sulfonamide with a thiophene-containing alkyl bromide, as outlined in and .

Properties

IUPAC Name |

5-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S3/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXMDQBAYQPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

Sulfonamidation: The brominated thiophene undergoes sulfonamidation with a suitable sulfonamide reagent to form the sulfonamide group.

Alkylation: The resulting compound is then alkylated with 2-(thiophen-3-yl)ethyl bromide to introduce the thiophen-3-yl ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiophene derivative .

Scientific Research Applications

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: The compound is utilized in the synthesis of organic semiconductors and conductive polymers for electronic devices.

Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, focusing on synthetic routes, substituent effects, and biological activities.

Structural Analogues with Alkyl vs. Aryl Substituents

- 5-Bromo-N-alkylthiophene-2-sulfonamides (e.g., 3a–c in ): These derivatives replace the 2-(thiophen-3-yl)ethyl group with simpler alkyl chains (e.g., methyl, ethyl).

- 5-Arylthiophene-2-sulfonamides (e.g., 4a–g in ): Synthesized via Suzuki coupling, these compounds replace bromine with aryl groups (e.g., phenyl, naphthyl).

Ethynyl-Substituted Derivatives

- 5-Ethynyl-N-(phenoxyethyl)thiophene-2-sulfonamides (e.g., 5a–h in ): Substitution of bromine with an ethynyl group enables further functionalization via click chemistry. These derivatives exhibit moderate antitumor activity (IC₅₀ = 8–50 µM in U87MG glioma cells), attributed to enhanced membrane permeability from the ethynyl group . Yields vary widely (27–74%), depending on steric and electronic effects of the phenoxyethyl substituents .

Heterocyclic Variations

- Imidazole- and Pyrazine-Containing Analogues (e.g., 5b–d in ):

Compounds like 2-methyl-5-nitro-1-[2-(thiophen-3-yl)ethoxy]ethylimidazole replace the sulfonamide with nitroimidazole moieties. These exhibit stronger antibacterial activity (MIC = 2–8 µg/mL) due to nitro group redox activity but suffer from higher cytotoxicity . - Triazole-Linked Derivatives (e.g., ):

5-Bromo-N-[1-(3-chlorobenzyl)-1,2,4-triazol-3-yl]thiophene-2-sulfonamide introduces a triazole ring, enabling hydrogen bonding and metal coordination. Such modifications are linked to improved solubility and kinase inhibition profiles .

Key Findings and Implications

Substituent Flexibility: The 5-bromo and sulfonamide groups provide a versatile scaffold for derivatization. Alkylation and Suzuki coupling are preferred for introducing lipophilic (alkyl/aryl) or planar (aryl/ethynyl) groups .

Biological Activity Trends: Antimicrobial Activity: Aryl and ethynyl substituents enhance activity due to improved target binding (e.g., urease, bacterial enzymes) . Antitumor Potential: Ethynyl derivatives show promise in glioma models, likely due to enhanced cellular uptake .

Synthetic Challenges: Bulky substituents (e.g., naphthyl, triazole) reduce yields, necessitating optimized conditions (e.g., microwave assistance, palladium catalysts) .

Biological Activity

5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on its biological activity, including antimicrobial efficacy, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is . The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The MIC values for structurally related compounds range from 0.22 to 0.25 µg/mL against various pathogens, indicating potent activity .

- Bactericidal Activity : Compounds were evaluated for their minimum bactericidal concentration (MBC), showing effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |

|---|---|---|---|

| 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide | TBD | TBD | TBD |

| Related Compound A | 0.22 | TBD | S. aureus |

| Related Compound B | 0.25 | TBD | E. coli |

The mechanism through which 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide exerts its antimicrobial effects may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, leading to bacterial cell death .

- Biofilm Disruption : The compound has potential activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The presence of the thiophene moiety and the sulfonamide functional group is crucial for the antimicrobial activity observed in these compounds. Modifications to these groups can significantly alter the biological efficacy:

- Bromination : The bromine substituent enhances lipophilicity, potentially improving membrane permeability.

- Thiophene Substitution : Variations in the thiophene ring can lead to changes in antibacterial potency, with certain substitutions yielding higher activity against specific bacterial strains .

Case Studies

- Case Study 1 : A study investigating a series of sulfonamide derivatives found that those with thiophene rings exhibited enhanced antibacterial properties compared to their non-thiophene counterparts.

- Case Study 2 : Another investigation highlighted the effectiveness of related compounds against multi-drug resistant strains of bacteria, suggesting that modifications similar to those in 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide could be beneficial in developing new antimicrobials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.